molecular formula C18H15N3O2S B2518689 Methyl 4-(((6-(pyridin-4-yl)pyridazin-3-yl)thio)methyl)benzoate CAS No. 1207025-74-8

Methyl 4-(((6-(pyridin-4-yl)pyridazin-3-yl)thio)methyl)benzoate

Cat. No.: B2518689
CAS No.: 1207025-74-8
M. Wt: 337.4
InChI Key: LLVCBRZMYKCTDC-UHFFFAOYSA-N
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Description

Methyl 4-(((6-(pyridin-4-yl)pyridazin-3-yl)thio)methyl)benzoate is a useful research compound. Its molecular formula is C18H15N3O2S and its molecular weight is 337.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Docking

Research indicates the synthesis of novel pyridine and fused pyridine derivatives, highlighting their potential in various scientific applications. A study by Flefel et al. (2018) detailed the synthesis of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives starting from specific pyridine compounds. These compounds underwent molecular docking screenings towards GlcN-6-P synthase, showing moderate to good binding energies, and exhibited antimicrobial and antioxidant activity (Flefel et al., 2018).

Antimicrobial Agents

Al-Salahi et al. (2010) prepared a series of chiral linear and macrocyclic bridged pyridines, including derivatives coupling with D-alanyl methyl ester and hydrazinolysis, which showed antimicrobial screening results (Al-Salahi et al., 2010).

Catalytic and Photophysical Properties

Research by Hao et al. (2019) on three bulky conjugated coordination polymers based on 4-(2,6-di(pyrazin-2-yl)pyridin-4-yl)benzoate showcased dual photocatalytic and electrocatalytic performances for photodegradation of organic dyes and electrocatalytic reduction of hydrogen peroxide (Hao et al., 2019).

Photophysical Studies

Yoon et al. (2019) synthesized S, N, and Se-modified methyl salicylate derivatives, including methyl 2-hydroxy-4-(pyridin-2-yl)benzoate, to examine their photophysical properties, revealing differences in absorption spectra and emission features influenced by the substituent moieties (Yoon et al., 2019).

Corrosion Inhibition

Murmu et al. (2019) explored the corrosion inhibitive behavior of double azomethine-based Schiff bases on mild steel surfaces in an acidic medium, highlighting the effect of stereochemical conformation on the inhibitors' efficacy (Murmu et al., 2019).

Properties

IUPAC Name

methyl 4-[(6-pyridin-4-ylpyridazin-3-yl)sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c1-23-18(22)15-4-2-13(3-5-15)12-24-17-7-6-16(20-21-17)14-8-10-19-11-9-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVCBRZMYKCTDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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